

Application Notes and Protocols: EhOASS3 Enzyme Inhibition Assay Using F3226-1387

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Compound of Interest

Compound Name: F3226-1387

Cat. No.: B2360956

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Introduction

Entamoeba histolytica, the causative agent of amoebiasis, relies on a de novo L-cysteine biosynthesis pathway that is absent in humans, making the enzymes in this pathway attractive targets for novel therapeutics.[1] One such key enzyme is O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in L-cysteine synthesis. *E. histolytica* expresses three isoforms of OASS, and studies have demonstrated their importance for the parasite's survival. [1] This document provides a detailed protocol for an in vitro inhibition assay of the *E. histolytica* OASS isoform 3 (EhOASS3) using the inhibitor **F3226-1387**. **F3226-1387** has been identified as a potent inhibitor of EhOASS3 and has been shown to suppress the growth of the amoeba.[1][2][3]

The assay described herein is a continuous spectrophotometric method that monitors the production of L-cysteine. The reaction utilizes O-acetyl-L-serine (OAS) and sodium sulfide as substrates. The formation of L-cysteine, which contains a free sulfhydryl group, is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl group of L-cysteine to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor **F3226-1387** and the kinetic parameters of OASS enzymes from related organisms. Note that specific kinetic parameters for EhOASS3 were not publicly available and may need to be determined empirically.

Parameter	Value	Organism/Molecule	Reference
Inhibitor IC50	38 μ M	Entamoeba histolytica (EhOASS3)	[1] [4] [5]
Molecular Formula of F3226-1387	C23H15ClN2O5	N/A	[2] [3]
Molecular Weight of F3226-1387	434.83 g/mol	N/A	[2] [3]
Km for O-acetylserine (OAS)	~0.5 mM (for E. histolytica OASS)	Entamoeba histolytica	[6]
Solubility of F3226-1387	10 mM in DMSO	N/A	[2]

Experimental Protocols

Materials and Reagents

- Recombinant EhOASS3 enzyme
- **F3226-1387** inhibitor
- O-acetyl-L-serine (OAS)
- Sodium sulfide (Na2S)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Sodium phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)

- 96-well microplates (clear, flat-bottom)
- Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

- **EhOASS3 Enzyme Stock Solution:** Prepare a stock solution of recombinant EhOASS3 in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl). The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
- **F3226-1387 Inhibitor Stock Solution:** Dissolve **F3226-1387** in DMSO to prepare a 10 mM stock solution.^[2] Further dilute the stock solution in DMSO to create a series of concentrations for the inhibition assay.
- **O-acetyl-L-serine (OAS) Substrate Solution:** Prepare a stock solution of OAS in 0.1 M sodium phosphate buffer, pH 8.0. A final concentration in the assay is recommended to be around the K_m value (~0.5 mM) for *E. histolytica* OASS.^[6]
- **Sodium Sulfide (Na₂S) Solution:** Prepare a fresh stock solution of Na₂S in degassed 0.1 M sodium phosphate buffer, pH 8.0, immediately before use, as it is prone to oxidation.
- **DTNB Solution:** Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer, pH 8.0. A typical stock concentration is 10 mM.

EhOASS3 Inhibition Assay Protocol

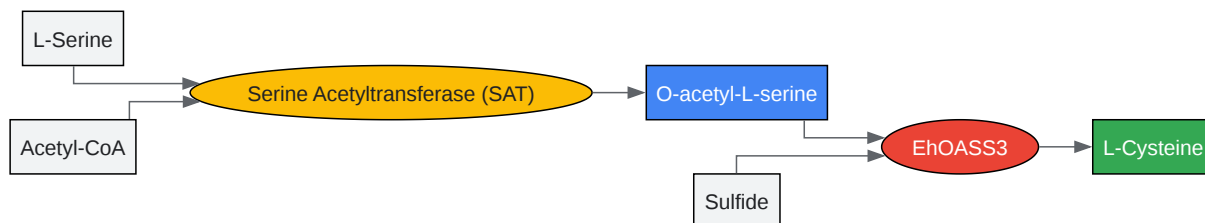
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 μ L.

- **Plate Setup:**
 - Blank wells: 190 μ L of 0.1 M sodium phosphate buffer, pH 8.0.
 - Negative control wells (no inhibitor): 170 μ L of 0.1 M sodium phosphate buffer, 10 μ L of DMSO, and 10 μ L of EhOASS3 enzyme solution.

- Inhibitor wells: 170 μ L of 0.1 M sodium phosphate buffer, 10 μ L of **F3226-1387** solution (at various concentrations), and 10 μ L of EhOASS3 enzyme solution.
- Pre-incubation: Add the buffer, DMSO (for negative control) or **F3226-1387** solution, and the EhOASS3 enzyme solution to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: To initiate the enzymatic reaction, add 10 μ L of a pre-mixed solution of OAS and Na₂S to all wells (except the blank). The final concentrations in the 200 μ L reaction volume should be approximately 0.5 mM for OAS and an optimized concentration for Na₂S (e.g., 1 mM).
- Kinetic Measurement: Immediately after adding the substrates, add 10 μ L of DTNB solution to all wells. Place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of the reaction is proportional to the rate of TNB formation.
- Data Analysis:
 - Subtract the rate of the blank reaction from all other measurements.
 - Calculate the initial reaction velocity for each concentration of the inhibitor.
 - Determine the percentage of inhibition for each concentration of **F3226-1387** relative to the negative control (DMSO).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

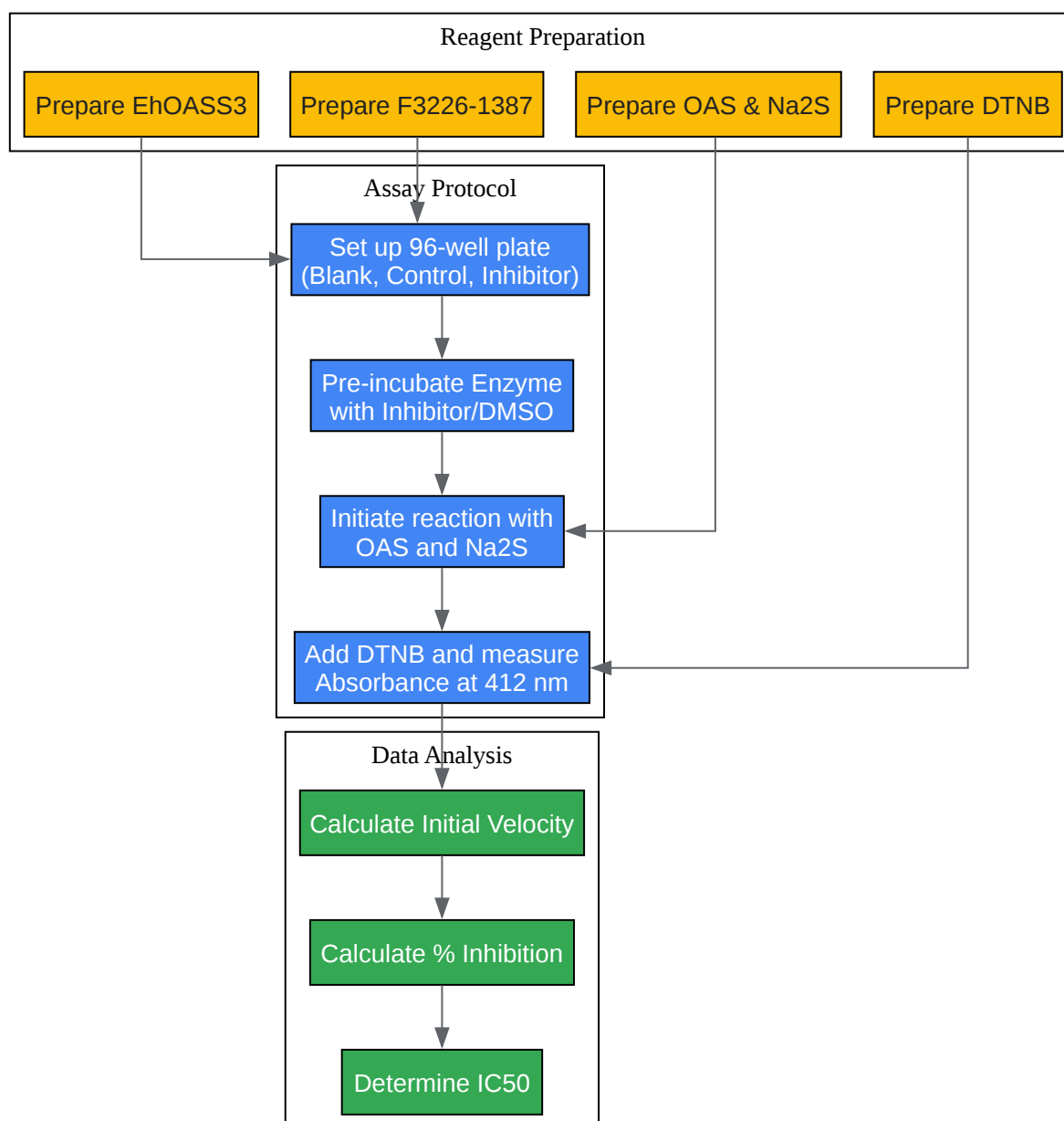
Signaling Pathway

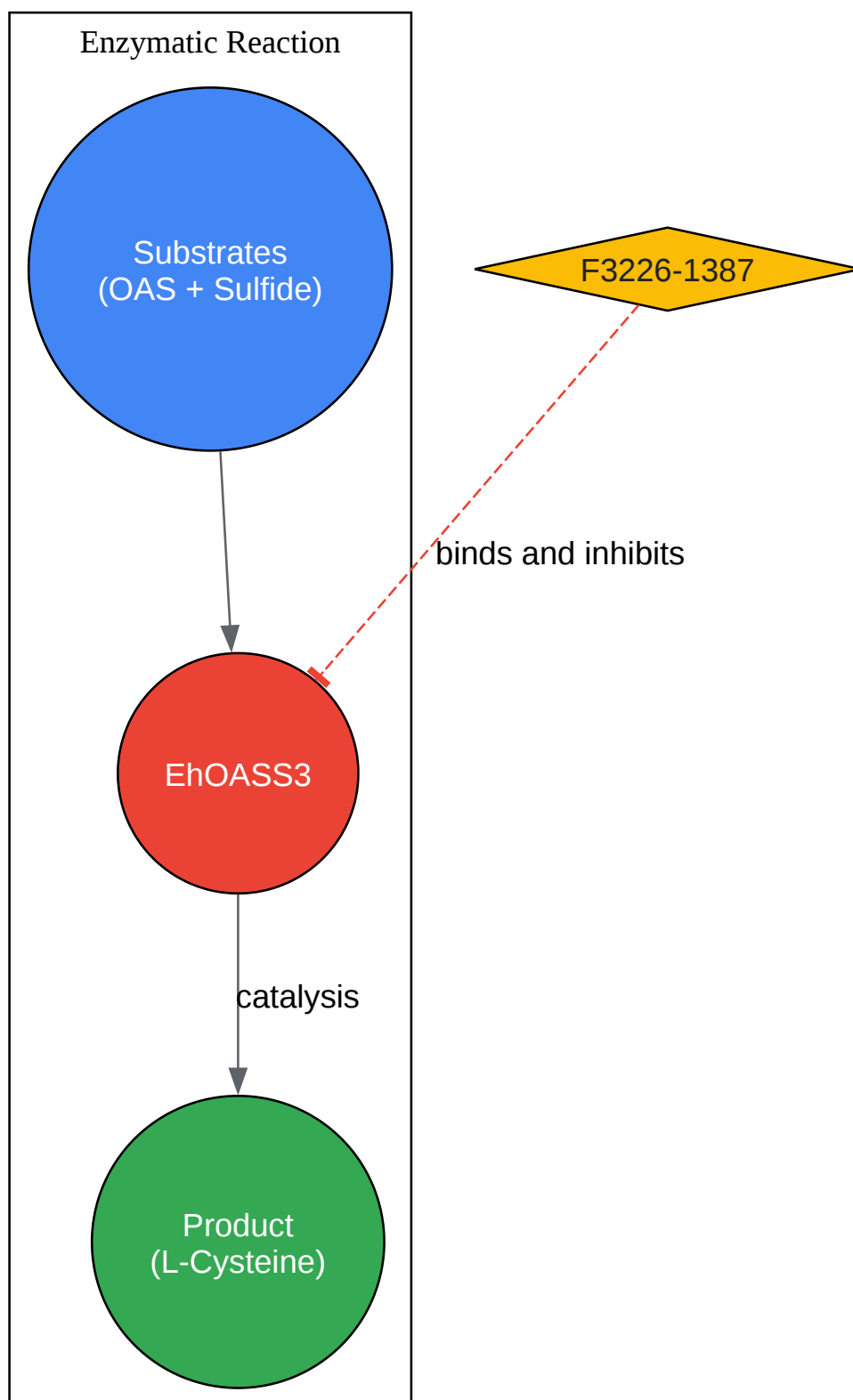


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Caption: L-cysteine biosynthesis pathway in *E. histolytica*.

Experimental Workflow





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